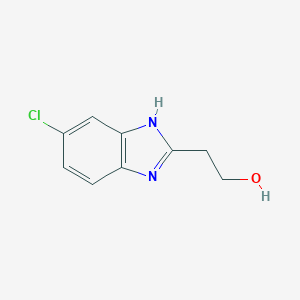

2-(6-chloro-1H-benzimidazol-2-yl)ethanol

Description

Properties

IUPAC Name |

2-(6-chloro-1H-benzimidazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c10-6-1-2-7-8(5-6)12-9(11-7)3-4-13/h1-2,5,13H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZTRYOXAYPCDAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-1H-benzimidazol-2-yl)ethanol typically involves the reaction of 6-chloro-1H-benzimidazole with ethylene oxide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium hydroxide is used to facilitate the reaction .

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or distillation, would apply .

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-1H-benzimidazol-2-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-(6-chloro-1H-benzimidazol-2-yl)acetaldehyde or 2-(6-chloro-1H-benzimidazol-2-yl)acetic acid .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

2-(6-chloro-1H-benzimidazol-2-yl)ethanol serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structural characteristics allow it to participate in various chemical reactions, leading to the formation of diverse derivatives that have enhanced properties for specific applications.

Industrial Use

In the chemical industry, this compound is utilized in developing new materials and chemical processes. Its versatility makes it suitable for creating novel compounds with desired physical and chemical properties, contributing to advancements in material science.

Biological Applications

Antimicrobial Properties

Research has indicated that this compound exhibits potential antimicrobial and antifungal properties. Studies have shown that derivatives of benzimidazole compounds can act against various bacterial strains, making them potential candidates for new antibiotic therapies .

Pharmacological Research

The compound is also being investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases. Its mechanism of action involves interactions with molecular targets, including enzymes and receptors, which may lead to modulation of biological activity .

Case Study: Antibacterial Activity

A study synthesized several benzimidazole derivatives and tested their antibacterial efficacy against resistant strains. The results demonstrated that compounds similar to this compound showed significant inhibition of bacterial growth, suggesting its utility as a lead compound in antibiotic development .

Medicinal Applications

Therapeutic Agent Development

The exploration of this compound as a therapeutic agent has gained traction in recent years. Its derivatives have been evaluated for their anti-inflammatory and analgesic properties, showing promising results comparable to standard medications like diclofenac and indomethacin .

Case Study: Anti-inflammatory Activity

In one study, several benzimidazole derivatives were synthesized and tested for their anti-inflammatory effects using animal models. The findings indicated that certain derivatives exhibited significant reductions in inflammation markers, highlighting the therapeutic potential of compounds related to this compound .

Summary of Key Findings

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Building block for heterocyclic compounds | Essential for synthesizing complex structures |

| Biology | Antimicrobial and antifungal research | Effective against resistant bacterial strains |

| Medicine | Development of anti-inflammatory agents | Comparable efficacy to standard medications |

Mechanism of Action

The mechanism of action of 2-(6-chloro-1H-benzimidazol-2-yl)ethanol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent positions, functional groups, and additional heterocycles. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Reactivity and Bioactivity

- Chlorine Position: The 6-chloro substituent in the target compound is critical for electronic modulation. In contrast, 5,6-dichloro analogs (e.g., (5,6-dichloro-1H-benzimidazol-2-yl)methanol) exhibit stronger electron-withdrawing effects, altering reactivity in nucleophilic substitutions .

- Functional Groups: Ethanol vs. Methanol: The ethanol group in the target compound provides a longer alkyl chain, enhancing hydrogen bonding versatility compared to methanol derivatives . Ketone vs. Hydroxyl: 1-(6-Chloro-1H-benzimidazol-2-yl)ethanone’s ketone group facilitates reactions like Schiff base formation, unlike the hydroxyl group in the target compound .

Biological Activity

2-(6-chloro-1H-benzimidazol-2-yl)ethanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Overview of Biological Activity

The compound is primarily known for its antimicrobial , anticancer , and anti-inflammatory properties. Benzimidazole derivatives, such as this compound, have been extensively studied for their ability to interact with various biological targets, leading to a broad spectrum of pharmacological effects.

The exact mechanism of action of this compound is not fully elucidated; however, it is believed to involve:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.

- Cell Cycle Modulation : It has been shown to induce apoptosis in cancer cells by affecting cell cycle regulation.

- Antibacterial Activity : The compound exhibits antimicrobial effects by interfering with bacterial enzyme functions.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity against various pathogens. A study assessed its effectiveness against common bacterial strains, yielding the following results:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 50 μg/mL | 15 |

| Escherichia coli | 100 μg/mL | 12 |

| Candida albicans | 75 μg/mL | 10 |

These findings suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).

- Results : The compound exhibited IC50 values ranging from 20 to 50 μM across different cell lines, indicating its potential as a chemotherapeutic agent.

The mechanism involves the activation of caspases and modulation of apoptotic signaling pathways, leading to increased cell death in malignant cells .

Case Studies and Research Findings

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of several benzimidazole derivatives, including this compound. The results indicated that this compound had one of the highest inhibitory effects against tested bacterial strains, suggesting its potential use in treating infections caused by resistant bacteria .

- Cancer Research : In a study published in a peer-reviewed journal, researchers investigated the anticancer properties of various benzimidazole derivatives. They found that this compound significantly reduced tumor cell viability in vitro and showed promise in vivo in animal models .

Pharmacokinetics and Toxicity

While the pharmacokinetic profile of this compound is still under investigation, preliminary data suggest favorable absorption and distribution characteristics due to its polar nature. Toxicity studies have indicated a relatively low toxicity profile at therapeutic doses; however, further studies are required to fully assess its safety in clinical settings .

Q & A

Basic: What synthetic routes are commonly used to prepare 2-(6-chloro-1H-benzimidazol-2-yl)ethanol, and how are purification challenges addressed?

Methodological Answer:

The synthesis typically involves condensation of 6-chloro-1H-benzimidazole precursors with ethylene glycol derivatives. A reflux reaction with acetyl chloride (or analogous reagents) under controlled temperatures (e.g., 80–100°C for 2–6 hours) is a key step, followed by quenching with ice-cold water to precipitate the product . Purification often employs recrystallization using methanol or ethanol to remove unreacted starting materials and byproducts. For example, post-reaction filtration and sequential washing with cold solvents enhance purity, as demonstrated in benzimidazole derivative syntheses .

Advanced: How can X-ray crystallography and SHELX software validate the molecular structure and hydrogen-bonding networks of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for resolving the compound’s 3D structure. SHELX programs (e.g., SHELXL for refinement) enable precise determination of bond lengths, angles, and hydrogen-bonding motifs. Graph-set analysis (as per Etter’s formalism) can classify hydrogen-bonding patterns (e.g., D(2) or R₂²(8) motifs), which are essential for understanding supramolecular packing . For example, intermolecular O–H···N interactions between the ethanol moiety and benzimidazole nitrogen may stabilize the crystal lattice .

Basic: What physicochemical properties (e.g., pKa, solubility) are experimentally determined for this compound, and how?

Methodological Answer:

- pKa : Determined via potentiometric titration in aqueous or mixed solvents (e.g., water:ethanol) to assess protonation sites on the benzimidazole ring and hydroxyl group .

- Solubility : Measured using shake-flask methods in solvents like DMSO, ethanol, or phosphate buffers, followed by HPLC or UV-Vis quantification .

- Density : Calculated from crystal structure data or experimentally via pycnometry . Predicted values (e.g., 1.62 g/cm³) should be validated against experimental measurements .

Advanced: How is the compound’s biological activity against voltage-gated proton channels (Hv1) mechanistically evaluated in cancer models?

Methodological Answer:

- Channel Inhibition Assays : Patch-clamp electrophysiology quantifies Hv1 current suppression in Jurkat T cells treated with this compound. Dose-response curves (IC₅₀) are generated using Zn²+ as a positive control .

- Apoptosis Validation : Intracellular pH is monitored via fluorescent probes (e.g., BCECF-AM), while annexin V/PI staining and flow cytometry confirm apoptosis after 48-hour exposure .

- Control Experiments : Include Hv1-knockout cells to isolate compound-specific effects from background acidification .

Basic: What analytical techniques are recommended for assessing purity and structural integrity?

Methodological Answer:

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) detects impurities at λ = 254 nm .

- NMR : ¹H/¹³C NMR confirms functional groups (e.g., –CH₂OH at δ ~3.7 ppm; benzimidazole aromatic protons at δ ~7.5–8.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 212.05 for [M+H]⁺) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Methodological Answer:

- Core Modifications : Introduce substituents at the benzimidazole C5/C6 positions (e.g., –F, –CH₃) to enhance Hv1 binding affinity. Compare activity using electrophysiology .

- Ethanol Moiety Replacement : Substitute the –CH₂OH group with bioisosteres (e.g., –CF₂OH) to improve metabolic stability. Assess via liver microsome assays .

- In Silico Modeling : Molecular docking (AutoDock Vina) predicts interactions with Hv1 channel residues (e.g., Arg211, Asp112), guiding synthetic priorities .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as recommended in SDS guidelines .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of ethanol-derived vapors .

- Waste Disposal : Neutralize acidic byproducts before disposal in halogenated waste containers .

Advanced: How does hydrogen-bonding topology influence the compound’s stability in solid-state formulations?

Methodological Answer:

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) correlate thermal stability with hydrogen-bond strength. For instance, strong O–H···N bonds (as in Etter’s graph sets) may elevate melting points (>200°C) and reduce hygroscopicity . Dynamic vapor sorption (DVS) tests further assess moisture uptake, which is critical for pharmaceutical storage .

Basic: What computational tools predict the compound’s solubility and partition coefficient (logP)?

Methodological Answer:

- logP Prediction : Use Schrodinger’s QikProp or ACD/Labs software with atom-based contributions, validated against shake-flask experimental data .

- Solubility Parameters : Hansen solubility parameters (δD, δP, δH) computed via COSMO-RS guide solvent selection for recrystallization .

Advanced: How can cryo-EM or molecular dynamics (MD) simulations elucidate Hv1 channel modulation by this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.